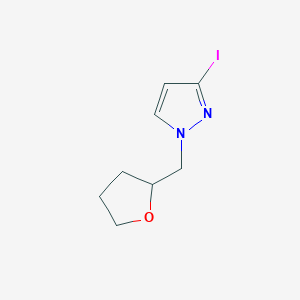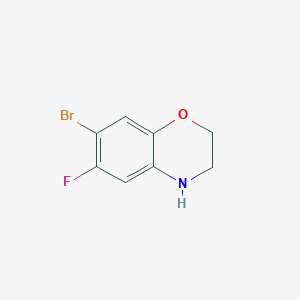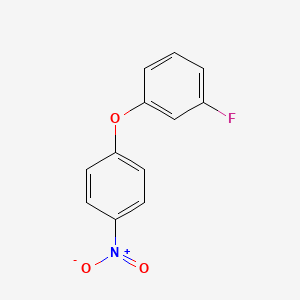
3-Iodo-1-(oxolan-2-ylmethyl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-Iodo-1-(oxolan-2-ylmethyl)pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves 1,3-dipolar cycloadditions of 3-ylideneoxindoles with in-situ-generated α-diazoketones, which can produce biologically active spiro[pyrazolin-3,3'-oxindoles] with excellent regioselectivity and diastereoselectivity . Another approach utilizes molecular iodine as a catalyst to synthesize highly functionalized pyrazoles in an eco-friendly process in aqueous medium . Iodine-promoted synthesis is also reported for the formation of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides, which is a highly efficient route under mild conditions . These methods highlight the versatility and efficiency of iodine-mediated reactions in the synthesis of pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques. X-ray crystallography studies have revealed that pyrazole rings can adopt different conformations and are capable of forming stable crystal structures with intermolecular hydrogen bonds and π-π stacking interactions . The dihedral angles between the rings and the presence of substituents can significantly influence the overall molecular conformation and stability.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For instance, they can be used in oxidative cyclization reactions to synthesize fused heterocyclic compounds, such as triazolopyridines, which exhibit interesting biological properties . They can also participate in oxidative coupling reactions to form quinazolinones and pyrazolopyrimidinones, which are important scaffolds in pharmaceutical chemistry . The reactivity of pyrazole derivatives is greatly influenced by the presence of functional groups and the catalytic conditions employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as iodine can affect the compound's polarity, solubility, and reactivity. Pyrazole derivatives have been found to exhibit a range of optical properties, including absorption and fluorescence, which can be tuned by modifying the molecular structure . The thermal stability and decomposition patterns of these compounds can be studied using thermogravimetric analysis, providing insights into their potential applications and handling requirements .
Mecanismo De Acción
Propiedades
IUPAC Name |
3-iodo-1-(oxolan-2-ylmethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O/c9-8-3-4-11(10-8)6-7-2-1-5-12-7/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXRRRKOMPAEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=CC(=N2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3020586.png)
![7-[(E)-but-2-enyl]-1-[(4-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3020588.png)






![N-(2-chloroethyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3020596.png)

![8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3020601.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B3020602.png)

